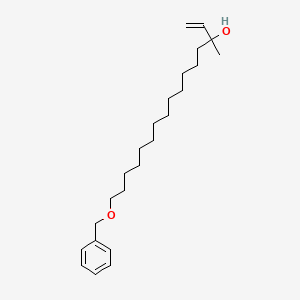

16-(Benzyloxy)-3-methylhexadec-1-EN-3-OL

Description

Properties

CAS No. |

918876-47-8 |

|---|---|

Molecular Formula |

C24H40O2 |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

3-methyl-16-phenylmethoxyhexadec-1-en-3-ol |

InChI |

InChI=1S/C24H40O2/c1-3-24(2,25)20-16-11-9-7-5-4-6-8-10-12-17-21-26-22-23-18-14-13-15-19-23/h3,13-15,18-19,25H,1,4-12,16-17,20-22H2,2H3 |

InChI Key |

DREIZXRPXQBYMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |

Origin of Product |

United States |

Retrosynthetic Analysis of 16 Benzyloxy 3 Methylhexadec 1 En 3 Ol

Primary Disconnections Leading to Key Precursors

The most logical point for disconnection in a tertiary alcohol is one of the carbon-carbon bonds attached to the alcohol-bearing carbon. For 16-(Benzyloxy)-3-methylhexadec-1-en-3-ol, two primary disconnections at the C3 position are considered the most synthetically viable.

Disconnection A: C3–C4 Bond

This disconnection is based on the well-established Grignard reaction, a powerful method for forming carbon-carbon bonds and synthesizing alcohols. masterorganicchemistry.comorganic-chemistry.org Cleavage of the C3–C4 bond suggests a reaction between a vinyl organometallic reagent (a synthon for the vinyl group) and a long-chain ketone.

Precursor 1: A vinyl nucleophile, such as vinylmagnesium bromide.

Precursor 2: The C15 ketone, 15-(Benzyloxy)-2-pentadecanone.

This approach is highly convergent, assembling the target from two large fragments in a single step. The addition of Grignard reagents to ketones is a robust and high-yielding reaction for creating tertiary alcohols. masterorganicchemistry.com

Disconnection B: C2–C3 Bond

An alternative disconnection breaks the bond between the methyl group and the tertiary alcohol center. This pathway also relies on an organometallic addition to a carbonyl, in this case, a methyl organometallic reagent adding to an α,β-unsaturated ketone.

Precursor 3: A methyl nucleophile, such as methylmagnesium bromide or methyllithium (B1224462).

Precursor 4: The α,β-unsaturated ketone, 16-(Benzyloxy)hexadec-1-en-3-one.

A significant challenge in this approach is controlling the regioselectivity of the Grignard addition. Grignard reagents can react with α,β-unsaturated ketones via either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition. youtube.com To achieve the desired tertiary allylic alcohol, exclusive 1,2-addition is required. While Grignard reagents typically favor 1,2-addition due to their "hard" nucleophilic character, the presence of steric hindrance around the carbonyl group can increase the proportion of the 1,4-addition product. youtube.com

The following table summarizes the primary disconnection strategies and the resulting key precursors.

| Disconnection Strategy | Bond Cleaved | Precursor 1 (Nucleophile) | Precursor 2 (Electrophile) | Key Reaction Type |

| Disconnection A | C3–C4 | Vinylmagnesium bromide | 15-(Benzyloxy)-2-pentadecanone | Grignard addition to a ketone |

| Disconnection B | C2–C3 | Methylmagnesium bromide | 16-(Benzyloxy)hexadec-1-en-3-one | Grignard addition to an α,β-unsaturated ketone (1,2-addition) |

Given the potential for side reactions in Disconnection B, the strategy outlined in Disconnection A generally offers a more direct and reliable route to the target molecule.

Stereochemical Considerations and Control Elements at the Alcohol-Bearing Carbon

The C3 carbon of this compound is a stereocenter. The synthesis of tertiary alcohols via the addition of an organometallic reagent to a prochiral ketone, as proposed in Disconnection A, typically results in a racemic mixture of enantiomers. masterorganicchemistry.com Achieving stereocontrol to produce a single enantiomer is a significant challenge in modern organic synthesis. nih.govchinesechemsoc.org

Several strategies can be employed to control the stereochemistry at this newly formed chiral center:

Catalytic Asymmetric Addition: The use of a chiral catalyst in conjunction with the organometallic reagent can promote the addition to one face of the ketone, leading to an excess of one enantiomer. However, achieving high enantioselectivity in the synthesis of acyclic tertiary alcohols can be difficult, particularly when the two groups attached to the carbonyl are sterically similar. nih.gov

Substrate-Controlled Diastereoselective Synthesis: If a chiral center already exists within the ketone precursor, it can direct the incoming nucleophile to a specific face of the carbonyl group. This strategy is not directly applicable here as the precursor ketone is achiral.

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of the final alcohol, allowing for the separation of the unreacted, enantiopure alcohol. chinesechemsoc.org For instance, an enzyme or a chiral acylating agent could be used to selectively esterify one enantiomer, facilitating its separation from the desired alcohol.

Stereospecific Rearrangements: Advanced methods like the catalytic asymmetric Meisenheimer rearrangement can provide access to chiral acyclic tertiary allylic alcohols in a stereospecific manner, offering an alternative pathway to the target structure. nih.gov

The table below outlines potential approaches for stereochemical control.

| Stereocontrol Strategy | Description | Advantages | Challenges |

| Chiral Catalysis | Addition of the vinyl Grignard reagent in the presence of a chiral ligand or catalyst. | Direct formation of the enantiopure product. | Catalyst development for high enantioselectivity with acyclic ketones can be difficult. nih.gov |

| Kinetic Resolution | Selective reaction of one enantiomer of the racemic alcohol product. | Can provide access to highly enantiopure material. | Maximum theoretical yield is 50%; requires an additional separation step. chinesechemsoc.org |

| Chiral Auxiliary | Attaching a chiral auxiliary to the ketone precursor to direct the nucleophilic attack. | Can provide high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. |

Strategic Management of the Terminal Alkene and Benzyloxy Ether Moieties

The synthesis plan must account for the chemical compatibility of the functional groups present in the precursors and the target molecule.

Benzyloxy Ether Protecting Group

The hydroxyl group at the C16 position must be protected to prevent it from reacting with the highly basic and nucleophilic Grignard reagent. The benzyl (B1604629) (Bn) ether is an excellent choice for this purpose for several reasons:

Stability: Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic media (like Grignard reagents), and many oxidizing and reducing agents. researchgate.net

Ease of Introduction: It can be readily introduced via the Williamson ether synthesis, by reacting the corresponding alcohol with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride. organic-chemistry.org For more sensitive substrates, milder, neutral conditions can be used with reagents like 2-benzyloxy-1-methylpyridinium triflate. orgsyn.orgnih.govbeilstein-journals.org

Selective Cleavage: The benzyl group can be removed under mild, neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a process that is often compatible with other functional groups like alkenes and alcohols. youtube.com

| Property | Description |

| Formation | Typically via Williamson ether synthesis (e.g., NaH, Benzyl Bromide). organic-chemistry.orgias.ac.in Alternative neutral methods exist for sensitive substrates. orgsyn.orgnih.gov |

| Stability | Resistant to strong bases, many oxidants, and reductants. researchgate.net |

| Cleavage | Commonly removed by catalytic hydrogenolysis (H₂/Pd-C), yielding the alcohol and toluene (B28343). youtube.com |

Terminal Alkene

In the context of Disconnection A, the terminal alkene is introduced via the vinyl Grignard reagent. This functional group is generally stable under the conditions of the Grignard reaction and the subsequent aqueous workup. Care must be taken during the deprotection of the benzyl ether via hydrogenation, as some catalysts may also reduce the terminal double bond. Selective catalysts or alternative deprotection methods might be necessary if this becomes an issue.

Fragment Assembly Logic for Long-Chain Aliphatic Structures

The successful synthesis of the target molecule hinges on the efficient construction of its long aliphatic backbone, specifically the key precursor 15-(Benzyloxy)-2-pentadecanone . The synthesis of such long-chain compounds often involves a convergent approach where smaller, functionalized fragments are coupled together. rsc.orgacs.org

A plausible synthetic route to this ketone precursor is outlined below:

Protection of a Bifunctional Precursor: The synthesis can begin with a commercially available long-chain α,ω-bifunctionalized alkane, such as 13-bromo-1-tridecanol . The primary alcohol is first protected as a benzyl ether to yield 1-(benzyloxy)-13-bromotridecane . This prevents the alcohol from interfering in subsequent steps.

Chain Elongation and Ketone Formation: The resulting alkyl bromide can be used as an electrophile to alkylate a suitable C2-ketone enolate equivalent. A classic method involves the acetoacetic ester synthesis.

The sodium enolate of ethyl acetoacetate (B1235776) is generated using a base like sodium ethoxide.

This enolate is then alkylated with 1-(benzyloxy)-13-bromotridecane.

The resulting β-keto ester is subjected to acidic or basic hydrolysis and decarboxylation (ketonic decarboxylation) to yield the desired methyl ketone, 15-(Benzyloxy)-2-pentadecanone .

This multi-step sequence effectively assembles the required 15-carbon chain with the necessary functionalities in place for the final Grignard reaction.

Synthetic Pathway for 15-(Benzyloxy)-2-pentadecanone

| Step | Starting Material | Reagent(s) | Product | Purpose |

| 1 | 13-Bromo-1-tridecanol | 1. NaH2. Benzyl bromide | 1-(Benzyloxy)-13-bromotridecane | Protection of the hydroxyl group. organic-chemistry.org |

| 2 | Ethyl acetoacetate | 1. NaOEt2. 1-(Benzyloxy)-13-bromotridecane | Ethyl 2-acetyl-15-(benzyloxy)pentadecanoate | C-C bond formation (alkylation). |

| 3 | Ethyl 2-acetyl-15-(benzyloxy)pentadecanoate | H₃O⁺, heat (or NaOH, then H₃O⁺, heat) | 15-(Benzyloxy)-2-pentadecanone | Hydrolysis and decarboxylation to form the methyl ketone. |

This logical assembly of fragments ensures that complex, long-chain molecules can be synthesized efficiently from simpler starting materials.

Advanced Synthetic Methodologies for 16 Benzyloxy 3 Methylhexadec 1 En 3 Ol

Convergent and Linear Synthetic Approaches

The assembly of a molecule with the complexity of 16-(benzyloxy)-3-methylhexadec-1-en-3-ol can be approached in two primary ways: linear and convergent synthesis. chemistnotes.comkccollege.ac.in

| Synthetic Strategy | Advantages | Disadvantages |

| Linear Synthesis | Conceptually simpler to plan. numberanalytics.com | Overall yield can be low for many steps. kccollege.ac.in |

| Fewer purification challenges in early stages. | A single failed step can halt the entire synthesis. | |

| Convergent Synthesis | Higher overall yield for complex targets. chemistnotes.com | Requires more complex planning and fragment coupling. |

| Allows for parallel synthesis of fragments. fiveable.me | Potential for stereochemical challenges at the coupling stage. | |

| Greater flexibility in optimizing individual fragment syntheses. fiveable.me |

Stereoselective Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on a variety of stereoselective carbon-carbon bond-forming reactions to establish the desired stereochemistry at the chiral center and the geometry of the terminal alkene.

The tertiary allylic alcohol moiety at the C3 position is a key structural feature. Its stereoselective synthesis is a significant challenge. Asymmetric allylation reactions are a powerful tool for the enantioselective synthesis of homoallylic alcohols. capes.gov.bracs.org These methods often involve the addition of an allyl nucleophile to a ketone, catalyzed by a chiral catalyst.

One prominent approach involves the use of chiral allylboranes or allylboronates, which can react with ketones to form homoallylic alcohols with high enantiomeric excess. acs.orgyoutube.com For the synthesis of this compound, this would involve the reaction of a suitable ketone precursor with a chiral allylboron reagent. Another strategy is the catalytic asymmetric Meisenheimer rearrangement, which can produce chiral acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov

| Asymmetric Allylation Method | Typical Reagents | Key Features |

| Chiral Allylboranes | Allylboronic esters, chiral diols (e.g., TADDOL) | High enantioselectivity, predictable stereochemistry. acs.orgyoutube.com |

| Catalytic Asymmetric Allylation | Allylstannanes, chiral Lewis acids | Convergent approach to complex targets. capes.gov.br |

| Asymmetric Meisenheimer Rearrangement | Allylic N-oxides, chiral palladium catalysts | Stereospecific, high enantioselectivity for tertiary alcohols. nih.gov |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classic and widely used methods for alkene synthesis. thieme-connect.com The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. youtube.com The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically provides excellent E-selectivity and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the HWE reaction could be used to introduce the vinyl group by reacting a suitable aldehyde with a stabilized phosphonate ylide. thieme-connect.com

| Olefination Reaction | Key Reagents | Typical Selectivity |

| Wittig Reaction | Phosphonium ylide, aldehyde/ketone | Generally favors Z-alkene formation. youtube.com |

| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanion, aldehyde/ketone | Predominantly forms E-alkenes. wikipedia.org |

Olefin cross-metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.commasterorganicchemistry.com This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the exchange of alkylidene fragments between two different alkenes. organic-chemistry.org In the context of synthesizing this compound, cross-metathesis could be employed to couple a simpler alkene fragment with a more complex one, or to elaborate a pre-existing alkene within the molecule. uwindsor.ca The reaction often exhibits good functional group tolerance but can sometimes lead to mixtures of E/Z isomers. thieme-connect.de

| Cross-Metathesis Catalyst Generation | Typical Catalyst | Key Features |

| First Generation | Grubbs I | Good activity for terminal alkenes. |

| Second Generation | Grubbs II, Hoveyda-Grubbs II | Higher activity and broader substrate scope. uwindsor.ca |

| Z-Selective Catalysts | Molybdenum- or Ruthenium-based | Can provide high selectivity for Z-alkenes. |

Grignard and organolithium reagents are highly reactive organometallic compounds that are excellent nucleophiles for forming carbon-carbon bonds through addition to carbonyl groups. libretexts.orgnumberanalytics.com In the synthesis of this compound, a stereocontrolled addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to a suitable β,γ-unsaturated ketone precursor would be a direct method to construct the tertiary alcohol at the C3 position. youtube.comdalalinstitute.com The stereochemical outcome of such additions can often be controlled by the presence of a chiral auxiliary or by substrate control, where existing stereocenters in the molecule direct the approach of the nucleophile. nih.gov

| Organometallic Reagent | Typical Precursor | Key Considerations |

| Grignard Reagent (e.g., CH₃MgBr) | β,γ-Unsaturated Ketone | Reaction conditions can influence diastereoselectivity. nih.gov |

| Organolithium Reagent (e.g., CH₃Li) | β,γ-Unsaturated Ketone | Generally more reactive than Grignard reagents. numberanalytics.comdalalinstitute.com |

Transition Metal-Catalyzed Coupling Reactions in Aliphatic Chain Extension

The construction of the long C16 aliphatic backbone of the target molecule can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods are prized for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, stands out as a powerful tool for this purpose. nih.gov

This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide or sulfonate, catalyzed by a palladium complex. acs.org For the synthesis of a precursor to this compound, a strategy could involve coupling two smaller fragments to assemble the main chain. For instance, a 10-carbon organoboron compound could be coupled with a 6-carbon chain that is pre-functionalized with the benzyloxy group. The use of nickel catalysts for coupling aliphatic alcohol derivatives, such as mesylates, also provides a robust method for late-stage functionalization and chain extension. nih.gov These reactions often employ various transition metal catalysts based on iridium, platinum, ruthenium, and others to facilitate the coupling of alcohols with other organic molecules. mdpi.com

| Parameter | Description | Typical Reagents/Conditions | Reference(s) |

| Reaction Type | Suzuki-Miyaura Cross-Coupling | Coupling of an organoboron reagent with an organohalide. | nih.gov, acs.org |

| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine (B1218219) ligand. | acs.org, researchgate.net |

| Reactants | Aliphatic organoboron species and an aliphatic halide/sulfonate. | R-B(OH)₂, R'-X (X = Br, I, OTf). | nih.gov |

| Base | Required for activation of the organoboron species. | Na₂CO₃, K₂CO₃, Cs₂CO₃. | acs.org |

| Solvent | Typically a mixture of an organic solvent and water. | Toluene (B28343)/H₂O, DMF, Dioxane. | acs.org |

Stereoselective Functional Group Interconversions

Creating the specific stereochemistry at the C3 position and manipulating functional groups along the synthetic route requires highly selective reactions.

Asymmetric Hydroxylation Techniques

To install the hydroxyl group with a defined stereochemistry, asymmetric methods are essential.

The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for converting a prochiral alkene into a chiral vicinal diol with high enantioselectivity. mdpi.comencyclopedia.pub In a synthetic route towards this compound, a precursor alkene, such as 16-(benzyloxy)hexadec-1-ene, could be dihydroxylated. This reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to direct the facial selectivity of the dihydroxylation. wikipedia.org

The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand [(DHQ)₂-PHAL for AD-mix-α or (DHQD)₂-PHAL for AD-mix-β], and a stoichiometric re-oxidant like potassium ferricyanide (B76249) [K₃Fe(CN)₆]. wikipedia.orgalfa-chemistry.com The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed. wikipedia.org The resulting chiral diol is a versatile intermediate that can be further manipulated to yield the target tertiary alcohol. This reaction is highly valued in natural product synthesis for its reliability and high enantiomeric excess (ee). mdpi.com

| Feature | Description | Reference(s) |

| Reaction | Enantioselective conversion of an alkene to a vicinal diol. | mdpi.com, wikipedia.org |

| Catalyst System | Osmium tetroxide (catalytic) with a chiral ligand. | alfa-chemistry.com, encyclopedia.pub |

| Chiral Ligands | Dihydroquinine (DHQ) or Dihydroquinidine (DHQD) derivatives. | wikipedia.org |

| Reagents | AD-mix-α (for one enantiomer) or AD-mix-β (for the other). | alfa-chemistry.com |

| Selectivity | High enantioselectivity and regioselectivity for electron-rich double bonds. | wikipedia.org |

An alternative and powerful strategy to construct the chiral tertiary alcohol moiety involves a two-step sequence: stereoselective epoxidation of an allylic alcohol precursor followed by regioselective ring-opening.

First, an allylic alcohol, such as 16-(benzyloxy)-3-methylhexadec-4-en-3-ol, could undergo a directed epoxidation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be used, where the existing hydroxyl group on the substrate directs the epoxidation to occur on the same face (syn-epoxidation), creating a specific epoxide diastereomer. nih.gov

The crucial second step is the regioselective opening of the epoxide ring. To form the desired tertiary alcohol, a nucleophile must attack the more substituted carbon of the epoxide (C3). However, under standard Sₙ2 conditions, attack typically occurs at the less sterically hindered carbon. youtube.com To achieve the desired regioselectivity, organoaluminum reagents can be employed. These reagents can coordinate to both the epoxide and a nearby hydroxyl or ether oxygen, facilitating a directed ring-opening at the internal carbon. nih.gov For instance, reacting a 3,4-epoxy alcohol precursor with a reagent like trimethylaluminum (B3029685) can install the methyl group at C3, yielding the desired 1,3-diol structure which is a core feature of the target molecule. nih.gov Catalysts such as ammonium (B1175870) decatungstocerate(IV) can also be used for efficient and selective epoxide ring-opening under neutral conditions. organic-chemistry.org

Controlled Reduction of Ketone or Ester Precursors to the Alcohol

The most direct method to form the tertiary alcohol, this compound, is through the nucleophilic addition of an organometallic reagent to a ketone precursor. This involves synthesizing the ketone, 16-(benzyloxy)hexadecan-3-one , and then reacting it with a vinyl nucleophile, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium.

The addition of the vinyl group's nucleophilic carbon to the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup, generates the tertiary alcohol. Since the starting ketone is prochiral, this addition results in a racemic mixture of the (R) and (S) enantiomers of the target alcohol. To achieve stereoselectivity, a chiral reagent or catalyst would be necessary.

While direct reduction of a ketone yields a secondary alcohol, the term "controlled reduction" can also refer to highly diastereoselective reductions of more complex ketone precursors, such as β-hydroxy ketones. libretexts.org For example, chelation-controlled reductions using reagents like Red-Al can produce anti-1,2-diols from α-hydroxy ketones with high diastereoselectivity. organic-chemistry.org Similarly, various named reactions like the Narasaka-Prasad or Evans-Saksena reductions are designed for the highly selective 1,3-reduction of β-hydroxy ketones to form syn or anti 1,3-diols, respectively, which are valuable motifs in polyketide synthesis. youtube.com

Selective Oxidation Reactions in Synthesis Design (e.g., Swern oxidation of related alcohols)

The synthesis of the ketone precursor mentioned above, 16-(benzyloxy)hexadecan-3-one , requires the oxidation of a corresponding secondary alcohol. The Swern oxidation is an exceptionally mild and efficient method for this transformation, making it ideal for complex molecules with sensitive functional groups. numberanalytics.comnumberanalytics.com It converts primary and secondary alcohols into aldehydes and ketones, respectively, without the use of heavy metals and under conditions that prevent over-oxidation to carboxylic acids. fiveable.mealfa-chemistry.com

The reaction involves the activation of dimethyl sulfoxide (B87167) (DMSO) with an electrophile, typically oxalyl chloride or trifluoroacetic anhydride, at low temperatures (around -78 °C). chemistryhall.com This forms a reactive sulfur ylide intermediate. The alcohol is then added, followed by a hindered organic base like triethylamine (B128534) (Et₃N), which facilitates an intramolecular elimination to yield the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) salt. numberanalytics.comchemistryhall.com Its high chemoselectivity makes it suitable for a substrate containing a benzyl (B1604629) ether, which would be sensitive to harsher oxidizing or reducing conditions. numberanalytics.com

| Component | Function | Example | Reference(s) |

| Oxidant | The ultimate oxidizing agent. | Dimethyl sulfoxide (DMSO) | numberanalytics.com, alfa-chemistry.com |

| Activator | Activates DMSO to form a reactive species. | Oxalyl chloride, (COCl)₂ | chemistryhall.com |

| Substrate | The molecule to be oxidized. | A secondary alcohol precursor. | fiveable.me |

| Base | Promotes the final elimination step. | Triethylamine (Et₃N) | numberanalytics.com |

| Conditions | Low temperature to control reactivity. | -78 °C in CH₂Cl₂ | chemistryhall.com |

Protecting Group Strategies for Alcohols and Ethers

In the multistep synthesis of complex molecules such as this compound, the strategic use of protecting groups is fundamental. wikipedia.org Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to render it inert during a chemical transformation elsewhere in the molecule. wikipedia.orgpearson.com This approach prevents unwanted side reactions and allows for enhanced chemo-, regio-, and stereoselectivity. nih.gov For a protecting group to be synthetically useful, it must be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively and in high yield without altering other parts of the molecule. pearson.com

The benzyl (Bn) ether is a widely employed protecting group for alcohols due to its robustness and stability across a broad spectrum of reaction conditions, including acidic and basic media, and various oxidative and reductive environments. nih.govyoutube.com In the context of this compound, a benzyl ether serves to mask the primary hydroxyl group at the C-16 position. The formation of benzyl ethers is commonly achieved via the Williamson ether synthesis, where an alkoxide, generated by treating the alcohol with a base like sodium hydride (NaH), reacts with benzyl bromide or benzyl chloride in an SN2 reaction. youtube.comorganic-chemistry.org For substrates sensitive to strong bases, milder conditions using silver oxide (Ag₂O) or acid-catalyzed reactions with benzyl trichloroacetimidate (B1259523) can be utilized. organic-chemistry.org

The primary method for the cleavage of benzyl ethers, or debenzylation, is catalytic hydrogenolysis. organic-chemistry.org This reaction typically involves hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C), to yield the deprotected alcohol and toluene as a byproduct. youtube.com A key advantage of this method is its high selectivity; it can cleave benzyl ethers without affecting other ether linkages, such as simple alkyl ethers, or many other functional groups. youtube.com

However, the standard hydrogenolysis conditions are not compatible with certain functional groups that are also susceptible to reduction, such as alkenes and alkynes. nih.gov The presence of the vinyl group in this compound makes the choice of deprotection method critical. To address this, several milder and more selective methods for benzyl ether cleavage have been developed.

Alternative Debenzylation Methods:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, under mild oxidative conditions. nih.govorganic-chemistry.org Recent advancements have shown that visible-light-mediated photocatalysis with DDQ enables the cleavage of even unsubstituted benzyl ethers in the presence of sensitive groups like azides, alkenes, and alkynes. nih.gov

Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the removal of benzyl ethers. For instance, a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) provides a mild and selective method for debenzylation, tolerating a wide array of functional groups including silyl (B83357) ethers and esters. organic-chemistry.org

Reductive Cleavage with Silanes: A combination of triethylsilane (Et₃SiH) and a palladium catalyst offers a remarkably mild system for cleaving benzyl groups while leaving alkenes, aryl chlorides, and cyclopropanes intact. thieme-connect.com

The choice of method depends on the specific functionalities present in the synthetic intermediate, as highlighted in the comparative data below.

| Deprotection Method | Reagents | Key Advantages | Compatible Functional Groups | Reference(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction | Esters, silyl ethers, most non-reducible groups | youtube.comorganic-chemistry.org |

| Visible-Light Photocatalysis | DDQ, 440 nm light | Mild, fast, avoids harsh reductants | Alkenes, alkynes, azides | nih.gov |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, highly selective | Silyl ethers, esters, lactones | organic-chemistry.org |

| Reductive Silylation | Et₃SiH, PdCl₂ | Mild, neutral conditions | Alkenes, aryl chlorides | thieme-connect.com |

This table is interactive. Click on headers to sort.

The synthesis of complex polyhydroxylated compounds often requires an orthogonal protection strategy. numberanalytics.com This strategy involves the use of multiple, distinct protecting groups within the same molecule that can be removed under specific and mutually exclusive (orthogonal) conditions. wikipedia.orgnumberanalytics.com This allows for the selective unmasking of one hydroxyl group while others remain protected, enabling sequential chemical modifications at different sites. acs.org

In a hypothetical advanced synthesis of a precursor to this compound where the tertiary hydroxyl group is also protected, an orthogonal approach would be essential. For example, the primary alcohol could be protected as a benzyl (Bn) ether, while the tertiary alcohol could be protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether. researchgate.net

The utility of this pairing lies in their distinct cleavage conditions:

Benzyl (Bn) ethers are stable to the fluoride (B91410) ion reagents used to cleave silyl ethers. They are typically removed via hydrogenolysis. researchgate.net

Silyl ethers are stable to the reductive conditions of hydrogenolysis but are readily cleaved by a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com

This orthogonality allows a chemist to selectively deprotect either the primary or the tertiary alcohol at will, providing significant synthetic flexibility. Other examples of orthogonal protecting group pairs are prevalent in modern organic synthesis. numberanalytics.com

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Reference(s) |

| Benzyl (Bn) | H₂, Pd/C (Reductive) | tert-Butyldimethylsilyl (TBDMS) | TBAF (Fluoride-based) | researchgate.net |

| p-Methoxybenzyl (PMB) | DDQ (Oxidative) | Benzyl (Bn) | H₂, Pd/C (Reductive) | acs.orguwindsor.ca |

| Tetrahydropyranyl (THP) | H₃O⁺ (Acidic) | Benzoyl (Bz) | OH⁻ (Basic) | wikipedia.orgnumberanalytics.com |

| Allyl (Alloc) | Pd(PPh₃)₄, scavenger (Pd-catalyzed) | Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (Base) | wikipedia.org |

This table is interactive. Click on headers to sort.

The development of new protecting groups and orthogonal sets continues to expand the toolkit available to synthetic chemists. For instance, substituted benzyl ethers, such as halobenzyl ethers, have been designed to offer a range of stabilities and can be selectively removed in the presence of each other and standard benzyl ethers, further refining the concept of orthogonality. acs.org Such advanced strategies are critical for the efficient and controlled synthesis of complex natural products and related target molecules.

Mechanistic Investigations of Key Transformations in the Synthesis of 16 Benzyloxy 3 Methylhexadec 1 En 3 Ol

Elucidation of Stereocontrol in Chiral Catalyst Systems

The creation of the chiral center at the C-3 position of 16-(benzyloxy)-3-methylhexadec-1-en-3-ol is a significant challenge in its synthesis. The enantioselective addition of a vinyl nucleophile to the prochiral ketone, 14-(benzyloxy)-2-pentadecanone, is a key strategy. This transformation is often accomplished using chiral catalyst systems that can effectively control the facial selectivity of the nucleophilic attack.

The development of chiral catalyst systems for the asymmetric synthesis of tertiary alcohols is an active area of research. researchgate.netencyclopedia.pub Chiral ligands, when complexed with a metal center, create a chiral environment that can differentiate between the two prochiral faces of the ketone. This differentiation leads to the preferential formation of one enantiomer over the other.

For the synthesis of tertiary allylic alcohols, several catalyst systems have shown promise. For instance, cobalt-catalyzed enantioselective vinylation of activated ketones using chiral bisphosphine ligands like BDPP and DuanPhos has been reported to yield products with high enantiomeric ratios. organic-chemistry.org Similarly, ferrocene-based bispalladacycle catalysts have been effectively used in asymmetric Meisenheimer rearrangements to produce tertiary allylic alcohol derivatives with high enantioselectivity. nih.gov

The choice of the chiral ligand is crucial for achieving high stereocontrol. The ligand's structure, including its steric and electronic properties, dictates the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. For example, in the palladium-catalyzed asymmetric vinylation of ketone enolates, the development of electron-rich chiral monodentate phosphine (B1218219) ligands was key to achieving high enantioselectivity. acs.org

The following table summarizes the performance of various chiral catalyst systems in the enantioselective synthesis of model tertiary allylic alcohols, which serves as a guide for the synthesis of this compound.

| Catalyst System | Chiral Ligand | Substrate | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| CoCl₂ / Zn | BDPP | α-ketoester | up to 96:4 er | organic-chemistry.org |

| CoCl₂ / Zn | DuanPhos | Isatin | >99.5:0.5 er | organic-chemistry.org |

| Ferrocene-based bispalladacycle | [FBIP-Cl]₂ | Amine-N-oxide | High ee | nih.gov |

| Ni(II) / P-chiral ligand | DI-BIDIME | O-alkynone | >99:1 er | rsc.org |

| Pd₂(dba)₃ | (S)-(+)-2a (monodentate phosphine) | α-alkylcycloalkanone | High ee | acs.org |

These examples demonstrate that by carefully selecting the chiral catalyst system, it is possible to achieve high levels of stereocontrol in the synthesis of tertiary allylic alcohols. The principles derived from these model systems can be applied to the synthesis of this compound to obtain the desired enantiomer with high purity.

Understanding Reaction Intermediates in Olefination and Addition Reactions

The synthesis of this compound likely proceeds through the nucleophilic addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to the corresponding ketone. Understanding the intermediates in this addition reaction is crucial for controlling the reaction pathway and minimizing side products.

In a classic Grignard reaction, the vinylmagnesium reagent attacks the electrophilic carbonyl carbon of the ketone. researchgate.net This addition typically proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. mdpi.com This intermediate is then protonated during aqueous workup to yield the final tertiary alcohol.

The nature of the nucleophile and the substrate can influence the reaction pathway. For instance, in reactions with α,β-unsaturated ketones, a competition between 1,2-addition (direct attack on the carbonyl carbon) and 1,4-addition (conjugate addition to the β-carbon) can occur. pressbooks.publibretexts.orgopenstax.orgfiveable.mejove.com Stronger nucleophiles, like Grignard reagents, generally favor 1,2-addition, which would lead to the desired allylic alcohol. jove.com The intermediate in the 1,4-addition pathway is a resonance-stabilized enolate ion. openstax.orgfiveable.me

The study of reaction intermediates often involves spectroscopic techniques and trapping experiments. For example, in the reaction of bis(2-benzothiazolyl)ketone with vinyl Grignard reagents, the formation of different products was rationalized by considering both polar and single-electron transfer (SET) mechanisms, which involve different types of intermediates. mdpi.com

In the context of olefination reactions, such as the Wittig reaction, the key intermediates are a betaine (B1666868) and an oxaphosphetane. However, the direct synthesis of a tertiary alcohol from a ketone via a standard Wittig reaction is not feasible. Alternative olefination strategies that could lead to allylic halides, which can then be converted to alcohols, involve metalla-halo- organic-chemistry.orgorganic-chemistry.org-rearrangements with intermediate vinyl alkoxides. nih.gov

Kinetic and Thermodynamic Analyses of Rate-Determining Steps

The rate-determining step in the synthesis of this compound via a Grignard-type addition is the nucleophilic attack of the vinyl organometallic reagent on the carbonyl carbon of the ketone. The kinetics of this step can be influenced by various factors, including temperature, solvent, and the nature of the reactants.

The concepts of kinetic and thermodynamic control are particularly relevant when competing reaction pathways exist. wikipedia.orgfiveable.melibretexts.orglibretexts.org In the context of nucleophilic additions to ketones, especially unsymmetrical ones, different products can arise from either kinetic or thermodynamic control. The kinetic product is the one that is formed faster (lower activation energy), while the thermodynamic product is the more stable one (lower Gibbs free energy). wikipedia.orglibretexts.org

At low temperatures, reactions are often under kinetic control, favoring the formation of the kinetic product. libretexts.org As the temperature is raised, the reaction may become reversible, allowing equilibrium to be established and favoring the formation of the more stable thermodynamic product. wikipedia.org

In the deprotonation of an unsymmetrical ketone to form an enolate, for example, the kinetic enolate is formed by removing the more accessible α-proton, whereas the thermodynamic enolate is the more substituted and stable one. wikipedia.orgrsc.org While the synthesis of our target molecule involves an addition rather than a deprotonation, the principles of kinetic and thermodynamic control are still applicable to potential side reactions or rearrangements.

A kinetic study of the addition of Grignard reagents to esters using flow chemistry has provided insights into the reaction mechanism, which involves the formation of a magnesium hemiacetal intermediate that rearranges to a ketone. mit.edu This ketone can then react further with the Grignard reagent. This study highlights the complexity of these reactions and the importance of controlling reaction conditions to achieve the desired outcome.

The following table presents a conceptual comparison of kinetic and thermodynamic control in a generalized nucleophilic addition reaction:

| Parameter | Kinetic Control | Thermodynamic Control |

| Reaction Temperature | Low | High |

| Governing Factor | Rate of reaction (Activation Energy) | Stability of product (Gibbs Free Energy) |

| Product Formed | The product that forms fastest | The most stable product |

| Reversibility | Often irreversible or slow reversal | Reversible |

| Reference | libretexts.org | wikipedia.org |

By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to favor the formation of the desired product, this compound, over potential side products.

Computational Studies in Reaction Pathway Prediction and Confirmation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms, predicting reaction pathways, and understanding the origins of stereoselectivity. rsc.orgnih.govresearchgate.net In the synthesis of this compound, computational studies can provide detailed insights into the key bond-forming steps.

DFT calculations can be used to model the transition states of the nucleophilic addition of the vinyl organometallic reagent to the ketone. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers of the product, the enantioselectivity of the reaction can be predicted. These calculations can help in understanding how a chiral catalyst interacts with the substrate to lower the activation energy for the formation of one enantiomer over the other. rsc.org

For example, in the study of intramolecular Diels-Alder reactions for the formation of bioactive decalins, DFT calculations were used to elucidate the stereocontrol mechanism. rsc.orgnih.gov Similarly, in the context of predicting the outcome of aldol (B89426) reactions, DFT has been used to assess the steric effects in competing transition states. acs.org

Computational studies can also shed light on the role of the solvent and other additives in the reaction. The explicit inclusion of solvent molecules in the calculations can provide a more accurate model of the reaction environment and its influence on the reaction pathway.

Furthermore, computational methods can be employed to investigate the structure and stability of reaction intermediates, such as the magnesium alkoxide formed during a Grignard reaction. This can help in understanding the subsequent reactivity of these intermediates and the potential for side reactions.

The insights gained from computational studies can guide the experimental design of more efficient and selective synthetic routes to complex molecules like this compound. By providing a molecular-level understanding of the reaction mechanism, these studies can accelerate the development of new catalysts and reaction conditions.

16 Benzyloxy 3 Methylhexadec 1 En 3 Ol As a Crucial Synthetic Intermediate

Precursor in the Total Synthesis of Complex Natural Products

The utility of 16-(Benzyloxy)-3-methylhexadec-1-en-3-ol as a precursor is prominently showcased in the various total syntheses of (+)-discodermolide, a marine-derived polyketide that has garnered significant attention for its potent microtubule-stabilizing and antimitotic properties. nih.gov The synthesis of discodermolide is a formidable challenge due to its multiple stereocenters and sensitive functional groups. researchgate.net Consequently, synthetic chemists have often adopted a convergent approach, wherein the molecule is assembled from several complex fragments.

In several synthetic campaigns, a fragment corresponding to the C1-C16 portion of discodermolide is constructed, and this compound represents a key structural motif within this segment. The benzyloxy group serves as a robust protecting group for the terminal hydroxyl function, which is essential to prevent unwanted side reactions during the multi-step synthesis. The tertiary alcohol and the vinyl group at the other end of the molecule are critical for coupling with other fragments and for the elaboration of the lactone portion of discodermolide.

The convergent strategies employed in the total synthesis of discodermolide highlight the importance of such advanced intermediates. For instance, the Smith and Paterson groups have reported syntheses that rely on the coupling of three main fragments. wikipedia.orgnih.gov One of these fragments often encompasses the carbon backbone that would be derived from an intermediate like this compound. The successful union of these fragments in a highly stereocontrolled manner is a testament to the careful design of the building blocks.

| Total Synthesis Milestone | Key Strategy | Relevance of Precursor |

| First Gram-Scale Synthesis | Enabled extensive biological evaluation. nih.gov | Utilized a highly convergent approach where a similar fragment was essential. |

| Fourth-Generation Synthesis | Improved efficiency and overall yield. nih.gov | Relied on a bidirectional linchpin strategy, showcasing the evolution of synthetic routes. |

| Clinical Trials Supply | Provided sufficient material for Phase I trials. wikipedia.org | Demonstrated the scalability of synthetic routes using such intermediates. |

Building Block for the Development of Analogues and Derivatives with Modified Structures

The scarcity of discodermolide from its natural source, the marine sponge Discodermia dissoluta, has spurred the development of synthetic analogues to conduct thorough structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies are crucial for identifying the key pharmacophoric elements of the molecule and for designing new derivatives with improved therapeutic profiles. This compound and similar intermediates are invaluable in this context, as they can be systematically modified to generate a library of analogues.

For example, modifications to the long aliphatic chain, such as altering its length or introducing new functional groups, can be readily achieved by starting with a modified version of this key intermediate. The benzyloxy group can be replaced with other protecting groups to explore different deprotection strategies or to assess the impact of the terminal group on biological activity.

Research into discodermolide analogues has revealed important insights into its mechanism of action. Studies have shown that modifications at various positions can significantly impact cytotoxicity and microtubule-stabilizing effects. nih.govnih.gov For instance, acetylation of the hydroxyl groups at different positions has been shown to either potentiate or abrogate the molecule's activity. nih.gov The synthesis of analogues lacking certain methyl groups has also been explored to simplify the structure while retaining biological function. acs.org The ability to synthesize these varied structures often relies on the flexibility of the initial building blocks, such as this compound.

| Analogue Type | Structural Modification | Impact on Biological Activity |

| C-7 Acetylated Analogue | Acetylation of the C-7 hydroxyl group. nih.gov | Potentiated cytotoxicity. nih.gov |

| C-11 and C-17 Acetylated Analogues | Acetylation of hydroxyl groups at C-11 and C-17. nih.gov | Severely abrogated cytotoxicity. nih.gov |

| C16-demethyldiscodermolide | Removal of the methyl group at C-16. acs.org | Retained antiproliferative activity. acs.org |

| Naturally Occurring Analogues | Variations such as 2-epi-discodermolide and 2-des-methyldiscodermolide. nih.govacs.org | Exhibited significant variation in cytotoxicity, highlighting the importance of the C7-C17 moiety. nih.govacs.org |

Role in the Synthesis of Functionally Diverse Organic Molecules

Beyond its role in the synthesis of discodermolide and its direct analogues, this compound represents a versatile chiral building block that can be employed in the synthesis of a broader range of functionally diverse organic molecules. The combination of a protected primary alcohol and a tertiary allylic alcohol within a long lipophilic chain is a structural motif found in various natural products and other molecules of pharmaceutical interest.

The synthetic handles present in this intermediate allow for a wide array of chemical transformations. The terminal alkene can participate in reactions such as olefin metathesis, hydroboration-oxidation, and epoxidation, leading to a variety of new structures. The tertiary alcohol can be used to direct stereoselective reactions or can be further functionalized. The protected primary alcohol at the other end of the chain allows for late-stage deprotection and coupling with other molecular fragments.

The principles demonstrated in the use of this intermediate in discodermolide synthesis, such as the strategic use of protecting groups and the convergent assembly of complex molecules, are broadly applicable in modern organic synthesis. The development of synthetic routes to access such chiral building blocks efficiently is a continuous area of research, as they are enabling tools for the construction of new chemical entities with potential applications in medicine and materials science.

Future Directions and Challenges in the Academic Research of 16 Benzyloxy 3 Methylhexadec 1 En 3 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of greener and more efficient synthetic methodologies is a paramount challenge in modern organic chemistry. For a molecule as structurally complex as 16-(benzyloxy)-3-methylhexadec-1-en-3-ol, traditional synthetic routes often involve multiple steps, the use of stoichiometric reagents, and the generation of significant chemical waste. Future research will undoubtedly focus on addressing these limitations.

Key areas of development include the implementation of catalytic, atom-economical reactions. nih.govresearchgate.net Addition reactions, for instance, are inherently atom-economical as they incorporate all atoms of the reactants into the final product. nih.gov The synthesis of tertiary alcohols, such as the target compound, often relies on the addition of organometallic reagents to ketones, a process that can be rendered more sustainable through the use of catalytic systems. cam.ac.uk

Biocatalysis, utilizing enzymes or whole-cell systems, presents a particularly promising avenue for the sustainable synthesis of chiral alcohols. eurekaselect.comnih.gov Alcohol dehydrogenases, for example, can catalyze the asymmetric reduction of ketones with high enantioselectivity under mild, aqueous conditions. nih.govnih.gov The development of robust enzymes tolerant to organic co-solvents and capable of accepting sterically hindered substrates will be crucial for their application in the synthesis of complex molecules like this compound.

Another critical aspect is the reduction of solvent waste, which constitutes a significant portion of the environmental impact of chemical synthesis. mdpi.com The exploration of solvent-free reaction conditions or the use of environmentally benign solvents is a key principle of green chemistry that will be increasingly applied to the synthesis of complex chiral building blocks. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies for Sustainability

| Strategy | Advantages | Challenges |

| Catalytic Asymmetric Addition | High atom economy, reduced waste, potential for high enantioselectivity. nih.govcam.ac.uk | Catalyst sensitivity, substrate scope limitations, cost of precious metal catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.govnih.gov | Enzyme stability, substrate tolerance, potential for low reaction rates. |

| Flow Chemistry | Enhanced safety, improved scalability, potential for automation and integration of other green technologies. nih.gov | Initial equipment investment, potential for clogging with complex reaction mixtures. |

| Solvent-Free Reactions | Drastically reduced solvent waste, simplified workup procedures. researchgate.net | Potential for increased reaction viscosity, challenges with heat transfer. |

Exploration of Novel Reactivity Profiles and Cascade Transformations

The functional group array of this compound, featuring a tertiary allylic alcohol, a terminal alkene, and a long alkyl chain with a benzyl (B1604629) ether, offers a rich platform for exploring novel reactivity. Future research is likely to move beyond its role as a passive building block and investigate its potential as an active participant in complex chemical transformations.

One of the most efficient approaches to constructing complex molecular architectures is through the use of catalytic cascade reactions, where multiple bond-forming events occur in a single operation. frontiersin.orgchemistryworld.com This strategy minimizes the need for intermediate purification steps, thereby saving time, resources, and reducing waste. The development of cascade reactions initiated by one of the functional groups in this compound could open up new pathways to diverse molecular scaffolds. For instance, a cascade involving the allylic alcohol and the terminal alkene could lead to the rapid assembly of polycyclic structures.

The study of radical cascade reactions also presents a promising frontier. These reactions can be initiated under mild conditions and are known for their ability to form carbon-carbon bonds with high efficiency. Investigating the participation of the allylic alcohol or the terminal alkene in radical relay cascades could lead to the discovery of new synthetic methodologies.

Furthermore, the stereospecific reactions of tertiary allylic alcohols are a subject of ongoing research. For example, the development of stereoretentive nucleophilic substitution reactions of homoallylic tertiary alcohols via nonclassical carbocation intermediates offers a pathway to highly congested tertiary centers with excellent stereocontrol. Applying similar principles to this compound could expand its synthetic utility.

Expanding Its Scope as a Chiral Synthon in Diverse Synthetic Endeavors

A chiral synthon, or building block, is a molecule that contains the necessary stereochemical information to be incorporated into a larger, more complex target molecule. eurekaselect.com While this compound is known for its role in the synthesis of mycalolide B, its potential as a versatile chiral synthon for other natural products and bioactive molecules remains largely unexplored.

Future research will likely focus on the strategic disconnection of other complex natural products to identify substructures that could be derived from this compound. The long, functionalized alkyl chain, combined with the defined stereocenter, makes it an attractive starting point for the synthesis of other marine natural products or their analogues.

The challenge in expanding its scope lies in the development of selective transformations that can modify one part of the molecule without affecting the others. For example, methods for the selective functionalization of the terminal alkene in the presence of the allylic alcohol, or vice versa, would significantly enhance its versatility as a chiral building block.

The creation of a library of derivatives based on the this compound scaffold could also be a fruitful area of research. These derivatives could then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Table 2: Potential Applications of this compound as a Chiral Synthon

| Target Molecule Class | Key Structural Feature from Synthon | Potential Synthetic Transformation |

| Other Polyketide Natural Products | Long alkyl chain with stereocenter. nih.gov | Chain elongation, functional group interconversion. |

| Bioactive Lipids | Hydroxylated long-chain structure. | Modification of the terminal alkene and alcohol. |

| Chiral Ligands for Asymmetric Catalysis | Defined stereocenter and functional groups for metal coordination. | Derivatization of the hydroxyl and alkene moieties. |

| Drug Discovery Leads | Complex, three-dimensional structure. | Diversification through cascade reactions and late-stage functionalization. |

Application of Machine Learning and AI in Reaction Optimization and Prediction for Its Synthesis

The intersection of data science and chemistry is poised to revolutionize how chemical synthesis is approached. Machine learning (ML) and artificial intelligence (AI) are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design new synthetic routes. For a complex synthesis like that of this compound, these tools hold immense potential.

One of the major challenges in asymmetric catalysis is the prediction of enantioselectivity. ML models can be trained on large datasets of catalytic reactions to predict the performance of new catalysts and substrates with high accuracy. This could significantly accelerate the discovery of efficient catalysts for the enantioselective synthesis of the tertiary alcohol core of this compound.

Furthermore, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. eurekaselect.com This data-driven approach can reduce the number of experiments required, saving time and resources. The development of a comprehensive database of reaction conditions and outcomes for the synthesis of chiral tertiary alcohols would be invaluable for training such models.

Looking further ahead, AI could be employed in the de novo design of synthetic routes to this compound and other complex molecules. By analyzing the vast landscape of known chemical reactions, AI could propose novel and more efficient synthetic pathways that might not be obvious to a human chemist.

The primary challenge in this area is the availability of high-quality, structured data. Building the necessary datasets for training robust ML models requires a concerted effort from the chemical community to share and curate experimental data in a standardized format.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.